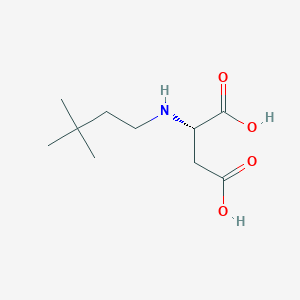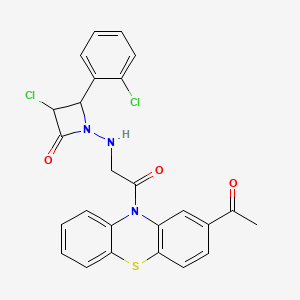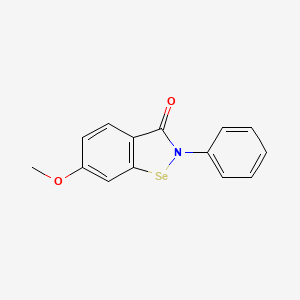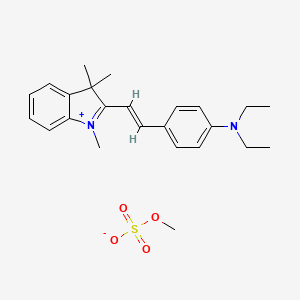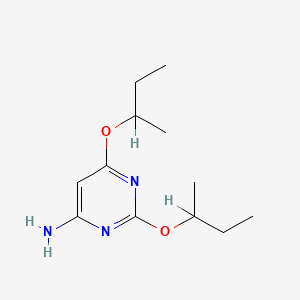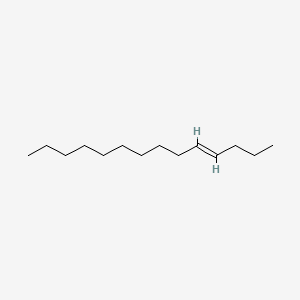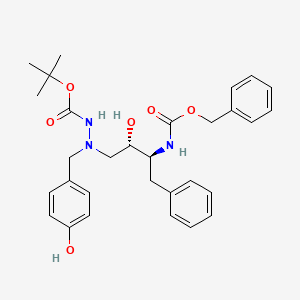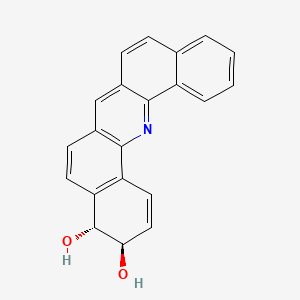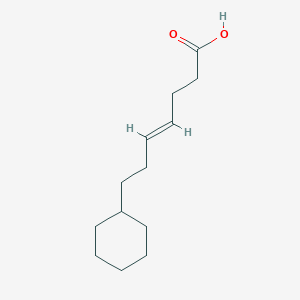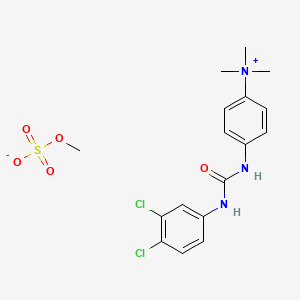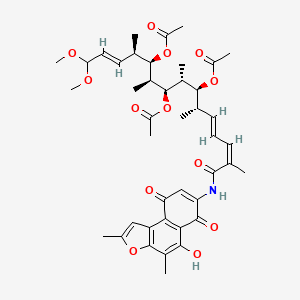
21,23-Diacetyl-27,28-didehydro-12-dehydroxy-27-demethoxy-12,19-dideoxy-11,28,29-trihydro-29-dimethoxyrifamycin S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
21,23-Diacetyl-27,28-didehydro-12-dehydroxy-27-demethoxy-12,19-dideoxy-11,28,29-trihydro-29-dimethoxyrifamycin S is a complex organic compound with a molecular formula of C40H47NO12 and a molecular weight of 733.8 g/mol . This compound is a derivative of rifamycin, a well-known antibiotic used primarily to treat bacterial infections, including tuberculosis and leprosy.
Chemical Reactions Analysis
21,23-Diacetyl-27,28-didehydro-12-dehydroxy-27-demethoxy-12,19-dideoxy-11,28,29-trihydro-29-dimethoxyrifamycin S can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
21,23-Diacetyl-27,28-didehydro-12-dehydroxy-27-demethoxy-12,19-dideoxy-11,28,29-trihydro-29-dimethoxyrifamycin S has several scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties and reactivity of rifamycin derivatives.
Biology: It is used in studies to understand the biological activity and mechanism of action of rifamycin antibiotics.
Medicine: It is investigated for its potential therapeutic effects against bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: It may be used in the development of new antibiotics and other pharmaceutical products.
Mechanism of Action
The mechanism of action of 21,23-Diacetyl-27,28-didehydro-12-dehydroxy-27-demethoxy-12,19-dideoxy-11,28,29-trihydro-29-dimethoxyrifamycin S involves inhibiting bacterial RNA synthesis by binding to the beta subunit of RNA polymerase. This binding prevents the elongation of the RNA chain, thereby inhibiting bacterial growth and replication . The molecular targets and pathways involved include the RNA polymerase enzyme and the transcription process in bacteria.
Comparison with Similar Compounds
21,23-Diacetyl-27,28-didehydro-12-dehydroxy-27-demethoxy-12,19-dideoxy-11,28,29-trihydro-29-dimethoxyrifamycin S is unique among rifamycin derivatives due to its specific structural modifications, which may confer different biological activities and pharmacokinetic properties. Similar compounds include:
Rifamycin B: Another rifamycin derivative with similar antibiotic properties.
Rifampicin: A widely used antibiotic for treating tuberculosis and leprosy.
Rifabutin: An antibiotic used to treat mycobacterial infections.
These compounds share a common core structure but differ in their functional groups and specific modifications, which can affect their efficacy, spectrum of activity, and pharmacokinetics.
Properties
CAS No. |
172097-91-5 |
|---|---|
Molecular Formula |
C42H53NO13 |
Molecular Weight |
779.9 g/mol |
IUPAC Name |
[(2Z,4E,6S,7S,8R,9R,10S,11R,12R,13E)-9,11-diacetyloxy-1-[(5-hydroxy-2,4-dimethyl-6,9-dioxobenzo[e][1]benzofuran-7-yl)amino]-15,15-dimethoxy-2,6,8,10,12-pentamethyl-1-oxopentadeca-2,4,13-trien-7-yl] acetate |
InChI |
InChI=1S/C42H53NO13/c1-20(38(54-27(8)44)25(6)40(56-29(10)46)26(7)39(55-28(9)45)21(2)16-17-33(51-11)52-12)14-13-15-22(3)42(50)43-31-19-32(47)34-30-18-23(4)53-41(30)24(5)36(48)35(34)37(31)49/h13-21,25-26,33,38-40,48H,1-12H3,(H,43,50)/b14-13+,17-16+,22-15-/t20-,21+,25+,26-,38-,39+,40+/m0/s1 |
InChI Key |
XSQSOUIVSQQXKE-GZAOQJLCSA-N |
Isomeric SMILES |
CC1=CC2=C(O1)C(=C(C3=C2C(=O)C=C(C3=O)NC(=O)/C(=C\C=C\[C@H](C)[C@@H]([C@@H](C)[C@H]([C@@H](C)[C@@H]([C@H](C)/C=C/C(OC)OC)OC(=O)C)OC(=O)C)OC(=O)C)/C)O)C |
Canonical SMILES |
CC1=CC2=C(O1)C(=C(C3=C2C(=O)C=C(C3=O)NC(=O)C(=CC=CC(C)C(C(C)C(C(C)C(C(C)C=CC(OC)OC)OC(=O)C)OC(=O)C)OC(=O)C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


